molecular formula C13H12N2O6S B8498371 (5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone CAS No. 921197-03-7

(5,6-Dihydroxy-7-nitro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone

Cat. No. B8498371
M. Wt: 324.31 g/mol
InChI Key: AYTAHESARDRMOU-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

(6-Hydroxy-5-methoxy-7-nitro-benzo[b]thiophen-2-yl)-morpholin-4-yl-methanone (1.0 g) was dissolved in ethyl acetate (11 ml) and pyridine (14 ml) added into. Next aluminum trichloride (0.47 g) was gradually added into the solution. The reaction mixture was refluxed for 2 hours at 110° C. To the warm reaction (60° C.) solution was added the mixture of ice and concentrated hydrochloric acid (1:1) and then it was stirred at room temperature for one hour. The solid was filtered, washed with water and treated with diethyl ether.
Name
(6-Hydroxy-5-methoxy-7-nitro-benzo[b]thiophen-2-yl)-morpholin-4-yl-methanone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:22]C)=[CH:4][C:5]2[CH:9]=[C:8]([C:10]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[O:11])[S:7][C:6]=2[C:18]=1[N+:19]([O-:21])=[O:20].N1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(OCC)(=O)C>[OH:22][C:3]1[C:2]([OH:1])=[C:18]([N+:19]([O-:21])=[O:20])[C:6]2[S:7][C:8]([C:10]([N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)=[O:11])=[CH:9][C:5]=2[CH:4]=1 |f:2.3.4.5|

Inputs

Step One
Name
(6-Hydroxy-5-methoxy-7-nitro-benzo[b]thiophen-2-yl)-morpholin-4-yl-methanone
Quantity
1 g
Type
reactant
Smiles
OC=1C(=CC2=C(SC(=C2)C(=O)N2CCOCC2)C1[N+](=O)[O-])OC
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.47 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
it was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the warm reaction (60° C.) solution
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
treated with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=CC2=C(SC(=C2)C(=O)N2CCOCC2)C(=C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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